2-Methyl-5-Nitropyridin-4-amin

Übersicht

Beschreibung

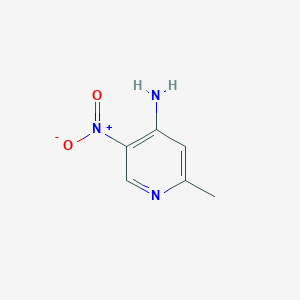

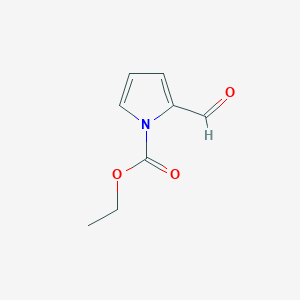

2-Methyl-5-nitropyridin-4-amine, also known as 2-Amino-4-methyl-5-nitropyridine, is a chemical compound with the molecular formula C6H7N3O2 . It is used in the preparation of matrix mixtures required to study new technical developments for the direct tissue analysis of peptides .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular structure of 2-Methyl-5-nitropyridin-4-amine can be represented by the SMILES notation:CC1=CC(=NC=C1N+[O-])N . Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher verwenden diese Verbindung als Matrix für die matrixgestützte Laserdesorption/Ionisation (MALDI). MALDI ist eine leistungsstarke Technik zur Analyse von Peptiden und Proteinen, die ihre Identifizierung und Quantifizierung mittels Massenspektrometrie ermöglicht. Die Verbindung erleichtert die Ionisierung und verstärkt die Signalintensität, was zu einer genauen Peptidprofilierung beiträgt .

- Anwendung: Pharmazeuten verwenden sie zur Herstellung neuartiger Moleküle mit potenzieller pharmazeutischer Aktivität. Durch Modifizierung ihrer Struktur können Forscher neue Medikamentenkandidaten entwickeln oder bioaktive Verbindungen untersuchen .

- Anwendung: Wissenschaftler untersuchen das Fluoreszenzverhalten von 2-Amino-4-Methyl-5-Nitropyridin. Es kann als Fluoreszenzsonde dienen, um biologische Prozesse wie Protein-Ligand-Interaktionen oder zelluläre Bildgebung zu untersuchen .

- Anwendung: Forscher untersuchen ihre Koordinationschemie durch die Bildung von Metallkomplexen. Diese Komplexe können katalytische, magnetische oder lumineszierende Eigenschaften haben, was sie für die Materialwissenschaften und die Katalyse relevant macht .

- Anwendung: Wissenschaftler entwerfen elektrochemische Sensoren auf Basis von 2-Amino-4-Methyl-5-Nitropyridin. Diese Sensoren detektieren spezifische Analyten (wie Schwermetalle oder organische Schadstoffe) durch die Überwachung von Veränderungen im Strom oder Potential. Das Redoxverhalten der Verbindung trägt zur Sensitivität des Sensors bei .

- Anwendung: Forscher untersuchen synthetische Wege zum Zugang zu 2-Amino-4-Methyl-5-Nitropyridin und verwandten Derivaten. Diese Studien tragen zum breiteren Feld der heterocyclischen Chemie bei und liefern wertvolle Einblicke in Reaktionsmechanismen und Selektivität .

Peptidanalyse und Massenspektrometrie

Organische Synthese und Pharmazeutische Chemie

Photophysikalische Studien und Fluoreszenzsonde

Koordinationschemie und Metallkomplexe

Elektrochemische Sensoren und Detektion

Heterocyclische Chemie und Syntheserouten

Wirkmechanismus

Target of Action

2-Methyl-5-nitropyridin-4-amine, also known as 2-Amino-4-methyl-5-nitropyridine , is a chemical compound used in the preparation of matrix mixtures required to study new technical developments for direct tissue analysis of peptides . .

Mode of Action

It’s likely that the compound interacts with its targets to induce changes that facilitate the analysis of peptides in tissue samples .

Biochemical Pathways

Given its use in peptide analysis, it may be involved in pathways related to peptide synthesis or degradation .

Result of Action

Its use in the preparation of matrix mixtures for peptide analysis suggests that it may facilitate the identification and characterization of peptides in tissue samples .

Safety and Hazards

2-Methyl-5-nitropyridin-4-amine is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from oxidizing agents .

Eigenschaften

IUPAC Name |

2-methyl-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJFKMKJRWIRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516052 | |

| Record name | 2-Methyl-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84487-12-7 | |

| Record name | 2-Methyl-5-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B1626030.png)

![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol](/img/structure/B1626036.png)

![2-Iodo-3-methoxybenzo[b]thiophene](/img/structure/B1626043.png)

![4,10,15-Trioxa-1,7-diazabicyclo[5.5.5]heptadecane](/img/structure/B1626046.png)